N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-20-13-30-23(28)25(20)17-10-4-3-9-16(17)24-22(27)21-14-7-1-5-11-18(14)29-19-12-6-2-8-15(19)21/h1-2,5-8,11-12,16-17,21H,3-4,9-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFXIPIEWIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CSC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the attachment of the xanthene core through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or marker in biological studies due to its fluorescent properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s fluorescent properties, allowing it to be used as a marker in imaging studies. The cyclohexyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Thiazolidinone Derivatives
Table 1: Thiazolidinone Analogs
Xanthene Carboxamide Derivatives
Structural and Physical Properties
Table 2: Xanthene Carboxamide Analogs
Hybrid Structural Considerations
The target compound’s combination of a thiazolidinone and xanthene carboxamide is unique among the evidence-provided analogs. Key comparisons include:
- ’s 40–73% for nitro-furyl derivatives) .
- Bioactivity Potential: Thiazolidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic substituents () show enhanced activity. The xanthene moiety may synergize these effects via intercalation or enzyme inhibition .
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a xanthene moiety , which are known for their diverse pharmacological effects. The thiazolidine component contributes to its potential anti-inflammatory, antibacterial, and antitumor properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PPAR-γ Modulation : Similar to thiazolidinediones, this compound may act as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism, potentially reducing insulin resistance .
- Antimicrobial Activity : The presence of the thiazolidine structure enhances the compound's ability to exhibit antimicrobial properties. Compounds with similar structures have demonstrated significant efficacy against various bacterial strains .
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of compounds structurally related to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential applications in treating infections.
Case Study 2: Antitumor Properties
In vitro studies on cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation and induce apoptosis. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazolidine structure have been shown to increase PPAR-γ agonism and improve insulin sensitivity in diabetic models . Additionally, structural analogs have been screened for enhanced antimicrobial properties, yielding promising candidates for further development .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity (e.g., ¹H/¹³C NMR for proton/environment analysis).
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% target).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
How can the three-dimensional conformation of the compound be determined to study its reactivity?
Q. Advanced
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (critical for understanding intermolecular interactions).
- Computational modeling (DFT/MD simulations) : Predicts electronic properties, steric effects, and solvent interactions. For example, simulations can model the thiazolidinone ring’s flexibility and its impact on binding affinity .
What potential therapeutic targets or biological interactions are associated with this compound?
Basic
Preliminary studies suggest interactions with:
- Enzymatic targets : Thiazolidinone moieties may inhibit kinases or proteases.
- Cellular receptors : The xanthene core’s fluorescence enables use as a probe for imaging intracellular targets.
Further validation via in vitro assays (e.g., enzyme inhibition or cell viability tests) is required .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Dose-response studies : Establish concentration-dependent effects to rule off-target interactions.
- Structural-activity relationship (SAR) analysis : Compare analogs to isolate functional groups responsible for activity.
- Orthogonal assays : Validate findings using complementary methods (e.g., surface plasmon resonance (SPR) for binding kinetics alongside cellular assays) .
What methodological strategies are recommended for analyzing substituent effects on the thiazolidinone ring?
Q. Advanced
- Nucleophilic aromatic substitution (SNAr) : Replace chlorine or other leaving groups with amines/thiols under controlled pH.
- Electrophilic substitution : Introduce electron-withdrawing/donating groups to modulate electronic properties.
Monitor changes via UV-Vis spectroscopy (for chromophore shifts) or cyclic voltammetry (redox behavior) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
